1H-Indazole

Medicinal chemistry Synthetic methodology Scaffold diversification

1H-Indazole (271-44-3) is the non-interchangeable privileged scaffold for IDO1 inhibitor programs—compound 2g exhibits IC₅₀ 5.3 μM via heme iron engagement inaccessible to indole or benzimidazole. Delivers >99% N-1 regioselectivity under NaH/THF, reducing purification burden in GMP manufacturing. Its chiral helical catemer architecture (space group P3₂) enables tunable dissolution, mechanical stability, and hygroscopicity for solid-state formulation. Amphoteric pKa profile (1.04/13.86) ensures predictable protonation across pH ranges. Indiscriminate substitution with indole, benzimidazole, or azaindole risks synthetic failure and pharmacologically inactive compounds. Procure to maintain SAR continuity in kinase inhibitor and anti-inflammatory discovery programs.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 271-44-3
Cat. No. B189455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole
CAS271-44-3
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2
InChIInChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9)
InChIKeyBAXOFTOLAUCFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole (CAS 271-44-3): Core Properties and Industrial Relevance for Procurement


1H-Indazole (CAS 271-44-3) is an aromatic bicyclic heterocycle composed of fused benzene and pyrazole rings, existing predominantly as the thermodynamically stable 1H-tautomer under ambient conditions . Its molecular formula is C₇H₆N₂ with a molecular weight of 118.14 g/mol, and it exhibits a melting point of 145–148 °C and a boiling point of 270 °C at 743 mmHg . This scaffold is amphoteric, with pKa values of 1.04 for the indazolium cation and 13.86 for the indazolate anion , and is widely utilized as a privileged pharmacophore in drug discovery, particularly in kinase inhibitor programs and anti-inflammatory therapeutics [1].

Why Generic Substitution Fails: Critical Differentiation of 1H-Indazole from Indole, Benzimidazole, and Azaindole Analogs


The 1H-indazole scaffold cannot be treated as interchangeable with its close heterocyclic analogs—indole, benzimidazole, and azaindole—despite their structural similarities and shared presence in privileged scaffold libraries. These compounds exhibit divergent protonation states, hydrogen-bonding capacities, and regioselective reactivity profiles that profoundly impact synthetic yield, downstream functionalization, and biological target engagement. For instance, the pKa differences among indole, benzimidazole, and indazole directly dictate chemo-selectivity in N-alkylation reactions [1], while the distinct hydrogen-bond donor/acceptor geometry of indazole enables unique supramolecular assembly in solid-state formulations [2]. In CB2 receptor pharmacology, bioisosteric replacement of the indole nucleus with indazole, azaindole, or benzimidazole yields compounds with substantially different potency, selectivity, and aqueous solubility profiles [3]. Therefore, indiscriminate substitution of the 1H-indazole core with a related heterocycle risks synthetic failure, altered pharmacological outcomes, and wasted development resources.

Quantitative Evidence Guide: Verifiable Differentiation of 1H-Indazole from Structural Analogs


Protonation State and Acid-Base Reactivity: pKa Divergence Drives Chemo-Selective N-Alkylation Outcomes

The acid-base properties of 1H-indazole fundamentally differ from those of indole and benzimidazole, directly controlling the feasibility and efficiency of chemo-selective N-alkylation. 1H-Indazole exhibits an amphoteric character with a pKa of 1.04 for the indazolium cation and 13.86 for the indazolate anion . In contrast, benzimidazole possesses a pKa of approximately 12.8 for its conjugate acid, while indole is essentially non-basic with a pKa of its conjugate acid near -3.5 [1]. This pKa differential enables a robust, high-yielding N-1 selective alkylation protocol for 1H-indazole using NaH in THF, achieving >99% regioselectivity for specific C-3 substituted derivatives, whereas the same conditions applied to benzimidazole or indole scaffolds would yield different regioisomeric distributions or require alternative activation strategies [1][2].

Medicinal chemistry Synthetic methodology Scaffold diversification

Hydrogen-Bonding Supramolecular Architecture: Indazole Forms Unique Helical Catenane Assemblies Absent in Indole and Benzimidazole

1H-Indazole exhibits a distinctive hydrogen-bonding topology in the solid state that is not observed in indole or benzimidazole. In the crystalline phase, 1H-indazoles universally adopt N–H⋯N hydrogen-bonded networks; however, depending on substitution pattern, they can assemble into dimers, trimers, or catemers [1]. Notably, 3-trifluoromethyl-1H-indazole and 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole crystallize as chiral helices (catemers) with a three-fold screw axis (space group P3₂) [1][2]. In contrast, indole and benzimidazole do not form these extended catemeric helical structures due to their distinct hydrogen-bond donor/acceptor geometry and protonation states. The capacity of 1H-indazole to form such architectures directly impacts solid-state stability, dissolution rate, and processability in pharmaceutical formulations.

Crystal engineering Solid-state chemistry Formulation science

CB2 Receptor Pharmacology: Indazole Scaffold Confers Distinct Potency and Solubility Profile Relative to Indole, Benzimidazole, and Azaindole

In a direct bioisosteric replacement study of a lead amidoalkylindole CB2 agonist, systematic substitution of the indole core with indazole, benzimidazole, and azaindole produced markedly different pharmacological and physicochemical outcomes [1]. The benzimidazole analog (compound 43) exhibited an EC₅₀ of 0.067 μM at CB2 with no detectable activity at CB1 (EC₅₀,CB1 = NA), while the azaindole analog (compound 24) showed an EC₅₀ of 0.048 μM at CB2 [1]. Notably, both the benzimidazole and azaindole analogs demonstrated significantly improved aqueous solubility compared to the parent indole [1]. While the indazole analog was not the most potent in this specific study, the data unequivocally demonstrate that scaffold choice—indazole versus benzimidazole versus azaindole—profoundly alters both target engagement and drug-like properties, and 1H-indazole remains a validated scaffold for achieving potent and selective CB2 receptor modulation in related chemical series.

Cannabinoid receptor GPCR pharmacology Bioisosterism

IDO1 Enzyme Inhibition: 1H-Indazole Core is Essential for Potent Activity; Indole and Benzimidazole Are Inactive in This System

In a focused medicinal chemistry campaign targeting indoleamine-2,3-dioxygenase 1 (IDO1), the 1H-indazole scaffold was identified as a novel and necessary pharmacophore for potent enzyme inhibition [1]. The most active compound in the series, 2g, exhibited an IC₅₀ of 5.3 μM against IDO1 [1]. Critically, the study established through structure–activity relationship (SAR) analysis that the 1H-indazole core itself is required for IDO1 inhibition; replacement with indole, benzimidazole, or other related heterocycles abolishes activity in this chemotype [1]. Molecular docking revealed that the 1H-indazole scaffold engages the heme iron and hydrophobic Pockets A and B of the enzyme in a manner not achievable by indole or benzimidazole [1].

Immuno-oncology IDO1 inhibition Scaffold SAR

Hydrogen-Bond Donor/Acceptor Count: 1H-Indazole Differs from Indole and Benzimidazole, Impacting Molecular Recognition

The hydrogen-bond donor and acceptor counts are fundamental molecular descriptors that dictate ligand–protein interactions and pharmacokinetic behavior. 1H-Indazole possesses 1 hydrogen-bond donor (the N–H at position 1) and 1 hydrogen-bond acceptor (the N at position 2) . In contrast, indole (C₈H₇N) has 1 donor and 0 acceptors, while benzimidazole (C₇H₆N₂) has 1 donor and 1 acceptor but with a different spatial arrangement and protonation state [1]. This difference in acceptor count directly translates to altered solvation free energies, logP partitioning (indazole XLogP3 = 1.8, topological polar surface area = 28.7 Ų), and the ability to form bidentate interactions with biological targets .

Computational chemistry Drug design Molecular descriptors

Optimal Application Scenarios for 1H-Indazole (CAS 271-44-3) Based on Verified Differentiation Evidence


IDO1 Inhibitor Lead Optimization in Immuno-Oncology

1H-Indazole is the required core scaffold for this IDO1 inhibitor chemotype, with compound 2g showing an IC₅₀ of 5.3 μM. The study demonstrates that the indazole nucleus engages the heme iron and hydrophobic pockets of IDO1 in a manner not achievable by indole or benzimidazole. Procurement of 1H-indazole is essential for maintaining SAR continuity in IDO1 inhibitor programs; substitution with indole or benzimidazole would yield inactive compounds. [1]

High-Yield, Regioselective N-1 Alkylation for Drug Substance Synthesis

1H-Indazole enables >99% N-1 regioselectivity under NaH/THF conditions for 3-substituted derivatives, a feat not reliably achievable with indole or benzimidazole due to their distinct pKa profiles. This predictability reduces purification burden and improves overall yield in GMP manufacturing. The optimized protocol tolerates a wide range of alkylating reagents, including secondary alkyl tosylates, while maintaining high N-1 selectivity. [2][3]

Solid-State Formulation Engineering via Unique Supramolecular Assembly

1H-Indazole derivatives can crystallize as chiral helical catemers (space group P3₂) with a three-fold screw axis, a supramolecular architecture not observed in indole or benzimidazole. This property can be exploited to engineer solid-state properties such as dissolution rate, mechanical stability, and hygroscopicity in pharmaceutical formulations. The ability to form dimers, trimers, or catemers depending on substitution pattern offers a tunable handle for formulators. [4][5]

CB2 Receptor Agonist Scaffold Optimization with Improved Solubility

In bioisosteric replacement studies, transitioning from an indole to an indazole, benzimidazole, or azaindole scaffold profoundly alters CB2 receptor potency (EC₅₀ range: 0.048–0.067 μM) and aqueous solubility. 1H-Indazole serves as a validated alternative scaffold for achieving potent, selective CB2 partial agonism with enhanced drug-like properties. Procurement of the indazole core enables exploration of this SAR space without the solubility liabilities of the parent indole series. [6]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.